![molecular formula C14H11NO3 B3023513 2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid CAS No. 838850-72-9](/img/structure/B3023513.png)

2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid

Übersicht

Beschreibung

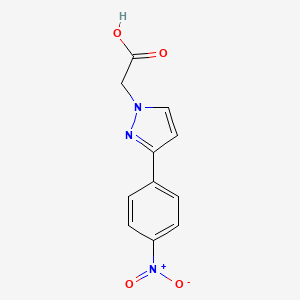

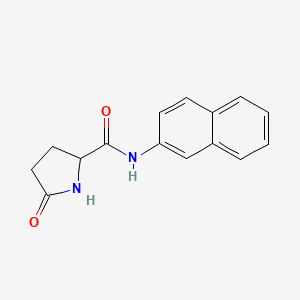

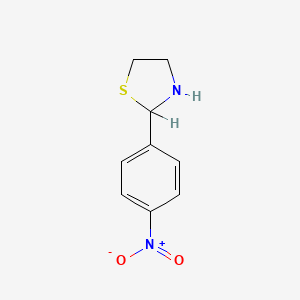

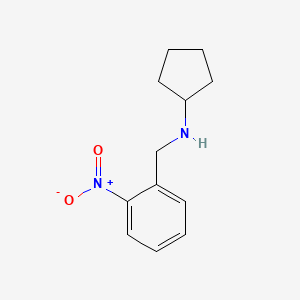

2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid is a compound that is structurally related to indole derivatives. Indole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. The compound is likely to possess a core structure that is similar to other indole-based compounds, which are characterized by a fused two-ring system consisting of a benzene ring and a pyrrole ring. The presence of a 2-oxo group indicates an oxidation at the second position of the indole, and the propanoic acid moiety suggests a three-carbon carboxylic acid substituent.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized and studied. For instance, cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives were synthesized and tested as aldose reductase inhibitors . The synthesis of such compounds typically involves the formation of the indole core, followed by functional group modifications to introduce the desired substituents, such as the cyano and acetic acid groups.

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, with the potential for multiple conformers. In a related study, vibrational spectroscopy and theoretical methods were used to analyze the structure of a similar compound, 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid . The study identified multiple stable conformers, with significant differences in stability between them. The most stable conformer's geometry was in good agreement with experimental data, suggesting that theoretical methods can reliably predict the molecular structure of such compounds.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, primarily due to the reactivity of the indole nucleus and the functional groups attached to it. The cyano group in cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, for example, could be involved in nucleophilic addition reactions, while the acetic acid moiety could participate in esterification or amidation reactions . The specific reactivity of this compound would depend on its exact structure and substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of a carboxylic acid group would make the compound acidic and potentially increase its solubility in water. The vibrational spectroscopy study of a related compound provided insights into the vibrational frequencies and infrared intensities, which are related to the physical properties of the molecule . Theoretical calculations, such as those performed using density functional theory (DFT), can predict these properties and help understand the behavior of the compound under different conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Regioselective Synthesis : A study by Kutubi & Kitamura (2011) demonstrates an efficient method for the regioselective synthesis of 3,3-bis(indol-3yl)propanoic acids. This synthesis process is important for producing compounds significant in biological and pharmaceutical fields.

Schiff Bases Formation : Research by Radhakrishnan, Balakrishnan, & Selvaraj (2020) explores the formation of Schiff bases from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid, indicating their potential antimicrobial activity.

Crystal Structure Analysis : A study by Li, Liang, & Tai (2009) provides insights into the crystal structure of a compound related to 2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid, which is crucial for understanding its chemical behavior and potential applications.

Biological Activity and Pharmaceutical Applications

Enzyme Inhibition : Research by Nazir et al. (2018) investigates indole-based compounds, including derivatives of this compound, for their inhibitory potential against the urease enzyme. This has implications for developing therapeutic agents.

Pharmacological Investigations : A study by Tsurumi et al. (1986) examines the pharmacological effects of a compound structurally related to this compound, providing insights into its potential anti-inflammatory properties.

Cytosolic Phospholipase A2α Inhibitors : Tomoo et al. (2014) investigated new small molecule inhibitors based on indole-propanoic acid structures, highlighting their potential in therapeutic applications (Tomoo et al., 2014).

Antibacterial and Antifungal Activities : Raju et al. (2015) synthesized derivatives of indole-2-carboxylic acid, akin to this compound, and evaluated their antimicrobial activities, suggesting potential therapeutic uses (Raju et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds such as benzo[cd]indol-2(1h)-ones derivatives have been studied as potential inhibitors of atg4b, a cysteine protease involved in autophagy .

Mode of Action

It’s worth noting that benzo[cd]indol-2(1h)-ones derivatives have been shown to enter cancer cells via the polyamine transporter, localize in the lysosomes, and cause autophagy and apoptosis .

Biochemical Pathways

Indole and its derivatives, which are structurally similar to the compound , are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

The compound’s structure suggests that it may have similar properties to other carboxylic acids, which are generally well-absorbed and distributed throughout the body .

Result of Action

Similar compounds such as benzo[cd]indol-2(1h)-ones derivatives have been shown to cause autophagy and apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

2-(2-oxobenzo[cd]indol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-8(14(17)18)15-11-7-3-5-9-4-2-6-10(12(9)11)13(15)16/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJNKFCRNNIBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C2=CC=CC3=C2C(=CC=C3)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388090 | |

| Record name | 2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

838850-72-9 | |

| Record name | 2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Nitrophenyl)thio]acetic acid](/img/structure/B3023447.png)

![1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B3023450.png)

![(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B3023452.png)